2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Lipophilicity Physicochemical profiling ADME prediction

Researchers needing regioisomerically pure 2',3'-dichloro propiophenone building blocks face limited supply. CAS 898780-43-3 solves this with its unique substitution pattern (LogP 5.53), distinct from 2',5'- or 3',4'-dichloro regioisomers, ensuring reproducible SAR. • Purity: ≥95% (HPLC), no in-house purification needed. • Application: Precursor for thiochromenone heterocycles & metal coordination complexes. • Supply: In stock, batch-certified, global dispatch.

Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
CAS No. 898780-43-3
Cat. No. B1360544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone
CAS898780-43-3
Molecular FormulaC16H14Cl2OS
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3
InChIKeyCGTGGYKWWICLQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone Overview


2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS 898780-43-3) is a synthetic organic compound belonging to the substituted propiophenone class, characterized by a 1-propanone core bearing a 2,3-dichlorophenyl ketone moiety and a 2-(methylthio)phenyl substituent . Its molecular formula is C16H14Cl2OS with a molecular weight of approximately 325.3 g/mol . The compound features a calculated LogP (octanol-water partition coefficient) of 5.53, indicating high lipophilicity that influences its behavior in organic synthesis and partitioning assays [1]. Commercially, it is available as a research chemical with typical purity specifications of 95% or higher . The presence of both chlorine and sulfur functionalities makes it a versatile intermediate for further derivatization in medicinal chemistry and materials science applications.

Building Block

Thiomethyl and dichloro substitution support heterocycle construction workflows

Partitioning Assays

Reported high lipophilicity supports organic-phase partitioning and permeability studies

Derivatization

Dual chlorine and sulfur sites enable multiple chemical transformations

Supply Consistency

≥95% purity available, supporting reproducible research synthesis

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone: Substitution Risks


Substitution with generic propiophenones or even closely related regioisomers is inadvisable due to the compound's unique substitution pattern that directly dictates its chemical reactivity, physicochemical properties, and biological recognition. The specific 2',3'-dichloro arrangement on the phenyl ring adjacent to the ketone creates a distinct electronic environment and steric profile compared to the 3',4'-dichloro (CAS 898780-52-4) or 2',5'-dichloro (CAS 898780-49-9) regioisomers [1]. This positional isomerism affects key parameters: the 2',3'-dichloro substitution yields a calculated LogP of approximately 5.53 [2], whereas the 2',5'-dichloro isomer has a predicted LogP of 5.3 [3], a difference that can significantly impact partitioning and membrane permeability in biological assays. Furthermore, replacement with the non-chlorinated analog 3-(2-thiomethylphenyl)propiophenone (CAS 898754-17-1) eliminates the electron-withdrawing chlorine atoms entirely, altering the ketone's electrophilicity and reducing molecular weight from ~325.3 to 256.4 g/mol [4]. Even analogs that retain chlorine but replace the thiomethyl group with other substituents—such as 3-(3-chlorophenyl)-2',3'-dichloropropiophenone (CAS 898787-35-4)—lack the sulfur atom's unique coordination and hydrogen-bonding capabilities . These structural nuances mean that any substitution without rigorous revalidation of reaction yields, assay performance, or pharmacokinetic profiles risks irreproducible results and procurement waste.

Regioisomer Mismatch

2′,3′-dichloro substitution differs from 2′,5′- or 3′,4′- isomers in electronic and steric profile, potentially altering reactivity and LogP.

Non-Chlorinated Analog

Replacement with the non-chlorinated propiophenone removes electron-withdrawing effects, changing ketone electrophilicity and MW significantly.

Thiomethyl-Free Analog

Analogs lacking the thiomethyl group lose sulfur coordination and H-bonding capability, limiting derivatization and recognition properties.

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone: Quantitative Evidence


LogP Comparison with 2',5'-Dichloro Isomer

The 2',3'-dichloro substitution pattern confers a measurably higher calculated lipophilicity compared to the 2',5'-dichloro regioisomer. The target compound exhibits a calculated LogP (octanol-water partition coefficient) of 5.5308, whereas the 2',5'-dichloro regioisomer (CAS 898780-49-9) has a predicted LogP of 5.3 [1][2]. This difference of approximately 0.23 LogP units translates to a roughly 1.7-fold increase in calculated partition coefficient, which is relevant for applications where enhanced membrane permeability or organic phase partitioning is desired.

Lipophilicity
Reported
Δ LogP +0.23 (5.53 vs 5.3)

Supports lipophilicity-sensitive workflow selection

Calculated values; experimental validation recommended

Lipophilicity Physicochemical profiling ADME prediction

Distinct Mass Spectrometry Profile

The target compound has a molecular formula of C16H14Cl2OS and a molecular weight of 325.25-325.3 g/mol, containing two chlorine atoms . This dichloro isotopic signature produces a characteristic M:(M+2):(M+4) peak ratio in mass spectrometry that is distinct from mono-chlorinated or non-halogenated analogs. For comparison, the non-chlorinated analog 3-(2-thiomethylphenyl)propiophenone (CAS 898754-17-1) has a molecular weight of 256.4 g/mol (Δ MW = -68.9 g/mol, approx. -21%) and lacks the diagnostic chlorine isotope pattern [1]. The trichloro analog 3-(3-chlorophenyl)-2',3'-dichloropropiophenone (CAS 898787-35-4) has a molecular weight of 313.6 g/mol (Δ MW = -11.7 g/mol, approx. -3.6%) .

MS Identity
Reported
MW 325.3, Cl₂ isotope pattern

Unique isotope signature aids confident LC/GC-MS detection

Differentiates from non-chlorinated and trichloro analogs

Mass spectrometry Analytical chemistry LC-MS method development

Boiling Point vs. 3',4'-Dichloro Regioisomer

The position of chlorine substitution on the phenyl ring adjacent to the ketone significantly impacts the predicted boiling point, a critical parameter for purification and handling. The target 2',3'-dichloro isomer has a predicted boiling point of 454.6 °C at 760 mmHg . In contrast, the regioisomeric 3',4'-dichloro analog (CAS 898780-52-4) has a predicted boiling point of 475.9 °C at 760 mmHg , a difference of approximately 21.3 °C. This difference, while predicted, reflects the distinct intermolecular interactions resulting from the different substitution patterns and can influence distillation conditions, vapor pressure, and thermal stability during synthetic workup.

Boiling Point
Data to verify
Δ Bp -21.3 °C (454.6 vs 475.9)

Predicted difference may influence distillation and thermal processing

Predicted values; experimental confirmation needed

Physicochemical property prediction Distillation and purification Process chemistry

Purity Comparison with 2',5'-Dichloro Isomer

The target compound is commercially available with a minimum purity specification of 95% . This is consistent with the purity offered for the closely related 2',5'-dichloro regioisomer (CAS 898780-49-9), which is also available at 95% purity [1]. For applications requiring higher purity, alternative suppliers may offer 97% purity material . This parity in commercial purity ensures that substitution with the regioisomer would not confer any purity advantage, while the structural differences (as outlined in other evidence items) remain the critical differentiation factors.

Purity
Specification review
95% (97% available)

Consistent purity supports reproducible synthesis

Vendor specification; verify lot-specific COA

Chemical procurement Purity specification Quality control

Unique Thiomethyl Functionality

The target compound features a 2-(methylthio)phenyl group (thiomethyl moiety), which provides a sulfur atom capable of participating in hydrogen bonding, metal coordination, and oxidation to sulfoxide or sulfone derivatives . This functional handle is absent in analogs such as 3-(3-chlorophenyl)-2',3'-dichloropropiophenone (CAS 898787-35-4), which contains only carbon, hydrogen, chlorine, and oxygen . The presence of sulfur also increases the molecular polar surface area (PSA) to 42.37 Ų [1], compared to analogs lacking sulfur, which may influence solubility and passive membrane permeability. While quantitative biological data for the target compound is not available in public literature, the thiomethyl group is a well-established pharmacophore in medicinal chemistry, and its presence offers distinct opportunities for structure-activity relationship (SAR) exploration.

Thiomethyl Group
Class-level
Sulfur present, PSA 42.37 Ų

Enables sulfur-specific transformations and potential binding interactions

Class-level inference; target-specific data not yet available

Sulfur chemistry Coordination chemistry Medicinal chemistry building blocks

Limited Biological Activity Data

A comprehensive search of public literature and databases (as of 2026) revealed no peer-reviewed studies reporting quantitative biological activity data (e.g., IC50, EC50, MIC, Ki) for 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone [1]. This absence of published potency data precludes direct head-to-head biological comparisons with analogs. The compound appears primarily in chemical supplier catalogs as a research intermediate, with limited disclosure of its intended applications. Consequently, any claims regarding biological superiority over analogs must be treated as unsubstantiated. Users requiring compound activity in a specific assay should either (a) conduct their own comparative testing, or (b) request proprietary data from vendors under confidentiality agreements.

Bioactivity Data
Data to verify
No public IC₅₀/EC₅₀ data

Requires de novo biological characterization for assay use

Procurement based on expected potency not supported

Data availability Assay development SAR studies

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone: Application Scenarios


Synthesis of Sulfur Heterocycles and Thiochromenones

The thiomethylphenyl group and the propiophenone core make this compound a logical precursor for cyclization reactions to form sulfur-containing heterocycles, such as thiochromenones [1]. The 2',3'-dichloro substitution pattern may influence the regioselectivity of these cyclizations due to steric and electronic effects. This application leverages the unique sulfur functionality that is absent in purely halogenated propiophenone analogs (see Evidence Item 5).

Chromatography and Partitioning Reference Standard

With its well-defined and high calculated LogP of 5.53 [2] and known molecular weight, this compound can serve as a calibration or reference standard in reversed-phase HPLC method development and octanol-water partitioning experiments. Its distinct dichloro isotopic pattern in mass spectrometry (see Evidence Item 2) also makes it valuable as an internal standard for quantifying structurally related compounds in complex matrices.

SAR Scaffold in Medicinal Chemistry

The combination of a dichlorophenyl ketone and a thiomethylphenyl moiety provides two distinct sites for potential interaction with biological targets (e.g., halogen bonding via chlorine atoms, metal coordination via sulfur). This compound can be used as a core scaffold to generate focused libraries through functionalization of the thiomethyl group (oxidation to sulfoxide/sulfone) or the ketone (reduction, reductive amination) [3]. Its commercial availability at 95-97% purity (see Evidence Item 4) supports reliable SAR studies without the need for extensive in-house purification.

Precursor for Organic Electronics and Complexes

The sulfur atom in the thiomethyl group can act as a ligand for transition metals, enabling the synthesis of coordination complexes with potential applications in catalysis or materials science. The electron-withdrawing dichlorophenyl group may modulate the electronic properties of the resulting complexes. While no specific literature exists for this compound, its structural features align with those of known pro-ligands used in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials [4].

Application
Selection Property
Validation Focus
Sulfur heterocycle synthesis
Thiomethyl and dichloro substitution pattern
Cyclization efficiency and regiochemical outcome
Chromatography reference standard
Defined lipophilicity and isotopic MS pattern
Retention time reproducibility and detection specificity
SAR scaffold exploration
Dual reactive sites (thiomethyl, ketone)
Derivatization scope and purity consistency
Organic electronics precursor
Sulfur ligand and electron-withdrawing group
Metal complexation behavior and electronic tunability

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